"2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione" chemical properties
"2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione" chemical properties
An In-Depth Technical Guide to 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione, identified by CAS Number 176200-91-2, is a halogenated derivative of the well-established phthalimide scaffold.[1][2][3][4] The presence of three key structural features—the planar isoindole-1,3-dione ring system, a fluorine atom on the aromatic ring, and a reactive N-(2-chloroethyl) side chain—positions this molecule as a versatile building block in medicinal chemistry and materials science.
The isoindole-1,3-dione (or phthalimide) core is a privileged structure in drug discovery, known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties.[5][6] The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of a parent molecule. Critically, the N-(2-chloroethyl) group serves as an electrophilic handle, susceptible to nucleophilic attack, thereby enabling the covalent modification of biological targets or the straightforward synthesis of diverse molecular libraries.
This guide provides a comprehensive analysis of the chemical properties, a proposed synthetic route, predicted spectral characteristics, and the chemical reactivity of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione, offering insights for its application in advanced research.
Physicochemical Properties
The fundamental properties of the molecule are summarized below. While specific experimental data such as melting point and solubility are not widely published, its characteristics can be inferred from its structure and data on analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 176200-91-2 | [1][3] |
| Molecular Formula | C₁₀H₇ClFNO₂ | [1][2] |
| Molecular Weight | 227.62 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| IUPAC Name | 2-(2-chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| InChI Key | KYATUXRRFOJLJB-UHFFFAOYSA-N | [1] |
Proposed Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of N-substituted isoindole-1,3-diones involves the condensation of a phthalic anhydride derivative with a primary amine. For the title compound, this translates to the reaction between 5-fluorophthalic anhydride and 2-chloroethylamine.
The reaction typically proceeds in a high-boiling polar solvent, such as glacial acetic acid, N,N-dimethylformamide (DMF), or toluene, often with azeotropic removal of water to drive the reaction to completion.[7][8] The mechanism involves an initial nucleophilic attack of the amine on one of the anhydride carbonyls, leading to a ring-opened amic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to form the stable five-membered imide ring.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Prophetic)
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluorophthalic anhydride (1.0 eq) and glacial acetic acid (5-10 mL per gram of anhydride).
-
Amine Addition: While stirring, add 2-chloroethylamine hydrochloride (1.05 eq) to the suspension, followed by a non-nucleophilic base such as sodium acetate or triethylamine (1.1 eq) to liberate the free amine.
-
Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a solid.
Structural Elucidation and Predicted Spectral Analysis
¹H NMR Spectroscopy
-
Aromatic Protons (3H): The three protons on the fluorinated benzene ring will appear in the range of δ 7.8-8.2 ppm. Due to the fluorine at position 5, they will exhibit complex splitting patterns (doublets of doublets, triplets of doublets) arising from both H-H and H-F coupling.
-
Ethyl Protons (-CH₂-N-, 2H): A triplet is expected around δ 4.0-4.2 ppm. This group is adjacent to the imide nitrogen and the chloro-substituted carbon.
-
Ethyl Protons (-CH₂-Cl, 2H): A triplet is expected around δ 3.7-3.9 ppm. This group is adjacent to the chlorine atom and the nitrogen-substituted carbon. The two ethyl groups will show a characteristic triplet-of-triplets pattern due to their coupling.
¹³C NMR Spectroscopy
-
Carbonyl Carbons (C=O): Two signals are expected in the downfield region, around δ 165-168 ppm, characteristic of imide carbonyls.
-
Aromatic Carbons (C-Ar): Six signals are expected between δ 120-140 ppm. The carbon attached to the fluorine (C5) will show a large C-F coupling constant and a chemical shift around δ 160-165 ppm.
-
Ethyl Carbons (-CH₂-N-): A signal is anticipated around δ 38-42 ppm.
-
Ethyl Carbons (-CH₂-Cl): A signal is anticipated around δ 40-44 ppm.
FT-IR Spectroscopy
-
C=O Stretch (Imide): Two strong, characteristic absorption bands are expected. An asymmetric stretch around 1770-1785 cm⁻¹ and a symmetric stretch around 1700-1720 cm⁻¹.
-
C-N Stretch: A band in the region of 1350-1390 cm⁻¹.
-
C-F Stretch (Aromatic): A strong band in the region of 1200-1250 cm⁻¹.
-
C-Cl Stretch: A band in the region of 650-750 cm⁻¹.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 227. A characteristic M+2 peak at m/z = 229 with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways would include the loss of the chloroethyl group (-CH₂CH₂Cl) and cleavage of the imide ring.
Reactivity and Synthetic Potential
The primary site of reactivity on 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione is the electrophilic carbon atom of the 2-chloroethyl side chain. This group is an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles.[10] This reactivity makes the molecule a valuable intermediate for synthesizing more complex structures.
Caption: Reactivity with various nucleophiles.
| Nucleophile Class | Example Reagent | Resulting Product | Significance |
| Thiols | Cysteine, Glutathione | Thioether | Covalent modification of proteins, synthesis of radiolabeled tracers. |
| Amines | Primary/Secondary Amines | Substituted Ethylamine | Library synthesis for SAR studies, introduction of basic centers. |
| Azides | Sodium Azide | Alkyl Azide | Precursor for "click chemistry" (Huisgen cycloaddition) or reduction to a primary amine. |
| Alkoxides/Phenoxides | Sodium Methoxide | Ether | Introduction of diverse side chains, modification of physicochemical properties. |
This predictable reactivity allows for the systematic development of compound libraries where the isoindole-1,3-dione core is maintained while the distal part of the molecule is varied, a common strategy in lead optimization.
Potential Research Applications
Given the established biological profile of the isoindole-1,3-dione scaffold and the synthetic utility of the chloroethyl group, this compound is a prime candidate for several research areas:
-
Covalent Inhibitor Development: The electrophilic side chain can be used to target nucleophilic residues (e.g., cysteine, serine) in the active sites of enzymes, leading to irreversible inhibitors with high potency and prolonged duration of action.
-
PROTACs and Molecular Glues: The phthalimide core is famously a part of thalidomide and its analogs (IMiDs), which function as molecular glues. This molecule could serve as a starting point for creating novel bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).
-
Fluorescent Probe Synthesis: The chloroethyl group allows for easy conjugation to fluorophores or other reporter tags, enabling the creation of chemical probes to study biological systems.
-
Medicinal Chemistry Scaffolding: It can serve as a readily diversifiable intermediate for generating libraries of compounds for screening against a wide range of therapeutic targets, including kinases, cholinesterases, and cyclooxygenases.[5][6]
Conclusion
2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione is a strategically designed chemical entity that combines the biologically relevant phthalimide core with a synthetically versatile and reactive electrophilic side chain. While detailed experimental characterization is sparse in public literature, its properties and reactivity can be reliably predicted from fundamental chemical principles and data on related compounds. Its potential as a building block for covalent inhibitors, chemical probes, and diverse compound libraries makes it a molecule of significant interest for researchers in drug discovery and chemical biology.
References
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
Acta Crystallographica Section E. 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. [Link]
-
BIOFOUNT. 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione. [Link]
-
ResearchGate. Friedel - Crafts reaction of N - ( 2 - Chloroethyl ) benzaldimine. [Link]
-
PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
RSC Publishing. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. [Link]
-
MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
-
SpectraBase. 5-Fluoro-1H-indole. [Link]
-
MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
Sources
- 1. 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. guidechem.com [guidechem.com]
- 4. 176200-91-2|2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione|2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione|-范德生物科技公司 [bio-fount.com]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08817E [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
